N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide
Description
N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine carboxamide core linked via a piperidine ring to a pyridine moiety substituted with a 3-methyl-1,2,4-oxadiazole group. This structural motif is characteristic of molecules designed for interaction with biological targets such as enzymes or receptors, particularly in therapeutic contexts. The oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, which often enhance binding affinity and pharmacokinetic properties .
Properties
IUPAC Name |
N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2/c1-12-22-18(27-24-12)14-3-2-6-21-16(14)25-9-4-13(5-10-25)23-17(26)15-11-19-7-8-20-15/h2-3,6-8,11,13H,4-5,9-10H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUDINQCCWHDSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)N3CCC(CC3)NC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of the corresponding acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as POCl3, PCl5, or PPA.
Synthesis of the pyridine derivative: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Formation of the piperidine ring: This can be achieved through hydrogenation of pyridine derivatives or by using reductive amination techniques.
Coupling reactions: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling reagents: EDCI, DCC.
Bases: Triethylamine, pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-infective or anticancer agent.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267)
- Structure : Replaces the oxadiazole with a trifluoromethyl-chloropyridine group and substitutes the pyrazine carboxamide with a carbothioamide.
- Activity : ML267 is a potent inhibitor of bacterial phosphopantetheinyl transferase (PPTase), disrupting secondary metabolism and bacterial growth. Its IC₅₀ is reported in the low micromolar range, with improved selectivity due to the trifluoromethyl group enhancing hydrophobic interactions .
Navacaprant (WHO Drug List 90)
- Structure: Contains a 3-methyl-1,2,4-oxadiazol-5-yl group linked to a quinoline scaffold instead of pyridine. The piperidine-4-amine group is substituted with an oxan-4-yl moiety.
- Activity: Navacaprant is a clinical-stage compound (C25H32FN5O2) targeting central nervous system (CNS) disorders. Its oxadiazole-pyridine-quinoline hybrid structure enhances blood-brain barrier penetration compared to simpler pyridine derivatives .
Patent Derivatives (EP 1 808 168 B1)
- Examples :
- 2-[4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]pyrazine
- (4-Pentylcyclohexyl)-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)amine
Antimalarial Repositioned Compounds (72 and 73)
- Structures :
- 72 : Features a benzo[d]imidazol-2-amine core with a 4,4-difluorocyclohexylmethyl group.
- 73 : Substitutes the cyclohexyl group with a 3-methylpyridinylmethyl moiety.
- Activity : Both compounds exhibit antimalarial activity, with compound 73 showing superior potency (IC₅₀ < 1 µM) due to enhanced π-π stacking from the pyridine ring .
Structure-Activity Relationship (SAR) Insights
Key Research Findings
- The pyrazine carboxamide group may confer kinase inhibition properties, as seen in related pyrazine derivatives .
- ML267 : Demonstrated 90% growth inhibition in Staphylococcus aureus at 10 µM, validating the oxadiazole-pyridine scaffold’s utility in antibacterial drug design .
- Navacaprant: Phase I trials indicate favorable pharmacokinetics (t₁/₂ = 12–15 hours), attributed to the oxadiazole-quinoline hybrid structure .
Biological Activity
N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article discusses its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its pharmacological properties:
- Pyridine ring : A nitrogen-containing heterocycle known for various biological activities.
- Oxadiazole derivative : Often associated with antimicrobial and anticancer properties.
- Pyrazine moiety : Known for its role in enzyme inhibition and receptor modulation.
The molecular formula for this compound is , with a molecular weight of approximately 364.43 g/mol.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds with oxadiazole and pyrazine structures often act as inhibitors in various enzymatic pathways. For instance, they may inhibit topoisomerases or other critical enzymes involved in DNA replication and repair.
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system or other tissues, affecting neurotransmission and cellular signaling pathways.
Antimicrobial Activity
Research has demonstrated that similar compounds exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing oxadiazole exhibit activity against various pathogens, including:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to High |
| Candida albicans | Moderate |
| Escherichia coli | Low to Moderate |
These findings suggest that this compound could potentially possess similar antimicrobial effects.
Antitumor Activity
In vitro studies on related compounds have indicated promising antitumor activity against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 15.5 |
| KB (oral cancer) | 12.8 |
| DLD (colon cancer) | 20.3 |
These results highlight the potential of the compound in cancer therapy, warranting further investigation into its efficacy and safety.
Case Studies
- In Silico Studies : Molecular docking studies have shown that the compound exhibits favorable binding affinities with target proteins involved in cancer progression and microbial resistance. These studies provide insights into the compound's potential as a lead candidate for drug development.
- In Vitro Assays : Various assays conducted on synthesized derivatives demonstrated their ability to inhibit cell proliferation in tumor cell lines and showed promising results in antimicrobial susceptibility tests.
Q & A
Q. What are the standard synthetic routes for N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide, and what reaction conditions are critical for high yield?
The synthesis typically involves multi-step reactions, including:
- Heterocycle formation : Construction of the 1,2,4-oxadiazole ring via cyclization of nitrile precursors with hydroxylamine .
- Piperidine linkage : Coupling of the pyridine-oxadiazole moiety to the piperidine ring using nucleophilic substitution or palladium-catalyzed cross-coupling .
- Carboxamide formation : Reaction of pyrazine-2-carboxylic acid derivatives with the piperidine intermediate via carbodiimide-mediated coupling (e.g., EDC/HOBt) . Critical conditions : Temperature (60–100°C), solvent polarity (DMF or DCM), and catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling) significantly impact yield .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- NMR : ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole and piperidine rings. For example, the oxadiazole C-5 proton appears as a singlet at δ 8.5–9.0 ppm .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 374.448 for C₂₁H₂₂N₆O) and fragmentation patterns .
- IR spectroscopy : Identifies carboxamide C=O stretches (~1650 cm⁻¹) and oxadiazole C=N stretches (~1600 cm⁻¹) .
Q. What preliminary biological activities have been reported for structurally similar compounds?
Analogues with pyridine, oxadiazole, and piperidine motifs show:
- Anticancer potential : Inhibition of kinase targets (e.g., EGFR) via π-π stacking interactions with the oxadiazole ring .
- Antimicrobial activity : Disruption of bacterial membrane integrity through hydrophobic interactions with the pyrazine moiety .
- Data limitations : Most studies are in vitro; in vivo pharmacokinetics remain underexplored .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during the oxadiazole cyclization step?
- Design of Experiments (DoE) : Vary temperature (60–120°C), solvent (ethanol vs. THF), and stoichiometry of NH₂OH·HCl to identify ideal parameters .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization kinetics .
- Byproduct analysis : Use LC-MS to detect intermediates (e.g., open-chain amidoximes) and adjust reaction time accordingly .
Q. What strategies resolve contradictions in reported biological activities between analogues with differing substituents?
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., methyl vs. phenyl on oxadiazole) and assay against standardized targets (e.g., kinase panels) .
- Computational docking : Compare binding affinities of variants to identify critical interactions (e.g., hydrophobic pockets favoring methyl groups) .
- Meta-analysis : Aggregate data from multiple studies to distinguish assay-specific artifacts (e.g., false positives in MTT assays due to redox activity) .
Q. How can computational methods improve the design of derivatives with enhanced blood-brain barrier (BBB) permeability?
- QSAR modeling : Train models on logP, polar surface area, and hydrogen-bond donor counts from existing data .
- Molecular dynamics simulations : Predict membrane partitioning behavior using force fields (e.g., CHARMM) .
- In silico toxicity screening : Rule out neurotoxic metabolites via ADMET predictors (e.g., SwissADME) .
Q. What analytical approaches validate the stability of this compound under physiological conditions?
- Forced degradation studies : Expose to pH 1–10 buffers, UV light, and elevated temperatures (40°C), then monitor degradation via HPLC .
- Metabolite profiling : Incubate with liver microsomes and identify Phase I/II metabolites using UPLC-QTOF .
- Crystallography : Compare pre- and post-stability crystal structures to detect hydrolytic cleavage of the oxadiazole ring .
Methodological Notes
- Synthetic optimization : Prioritize reaction scalability by transitioning from batch to flow chemistry for exothermic steps (e.g., cyclization) .
- Data reproducibility : Use internal standards (e.g., deuterated analogs) in NMR and MS to minimize instrument variability .
- Ethical considerations : Adhere to safety protocols (e.g., fume hood use, PPE) when handling reactive intermediates (e.g., isocyanates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
